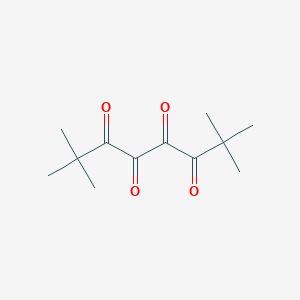
2,2,7,7-tetramethyloctane-3,4,5,6-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone: is an organic compound with the molecular formula C₁₂H₁₈O₄ and a molecular weight of 226.2689 . This compound is characterized by its unique structure, which includes four ketone groups and four methyl groups, making it a tetraone derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,7,7-tetramethyl-octane with oxidizing agents to introduce the ketone groups. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or organometallic compounds.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone involves its interaction with specific molecular targets. The ketone groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methyl groups may also influence the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems.
Comparaison Avec Des Composés Similaires
- 2,2,5,7-Tetramethyl-octa-3,4,5,6-tetraone
- 2,2,7,7-Tetramethyl-octane
- 2,3,6,7-Tetramethyl-anthracene
Uniqueness: 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone is unique due to its four ketone groups and four methyl groups, which provide distinct chemical properties and reactivity compared to similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
19909-70-7 |
|---|---|
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2,2,7,7-tetramethyloctane-3,4,5,6-tetrone |
InChI |
InChI=1S/C12H18O4/c1-11(2,3)9(15)7(13)8(14)10(16)12(4,5)6/h1-6H3 |
Clé InChI |
VZPFAZLOXSSWIR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C(=O)C(=O)C(=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C(=O)C(=O)C(=O)C(=O)C(C)(C)C |
Key on ui other cas no. |
19909-70-7 |
Synonymes |
2,2,7,7-tetramethyloctane-3,4,5,6-tetrone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



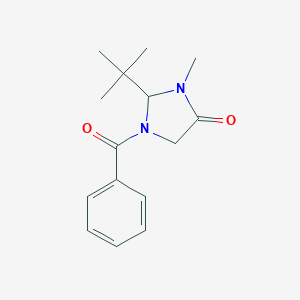
![N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline](/img/structure/B12210.png)
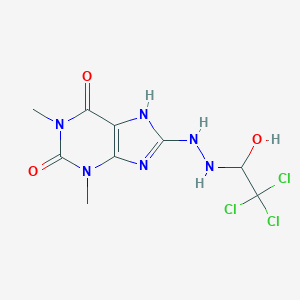
![9,10-dimethoxy-1'-phenylspiro[1,3,4,6,7,11b-hexahydrobenzo[a]quinolizine-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B12220.png)
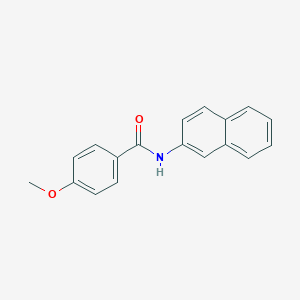
![4-Amino-2-[4,6-Diamino-3-[6-(Aminomethyl)-4-Fluoro-3,5-Dihydroxyoxan-2-Yl]Oxy-2-Hydroxycyclohexyl]Oxy-6-(Hydroxymethyl)Oxane-3,5-Diol](/img/structure/B12224.png)
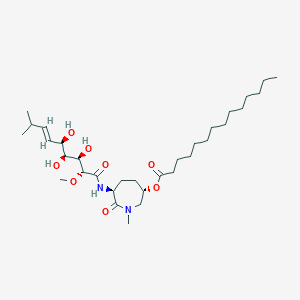
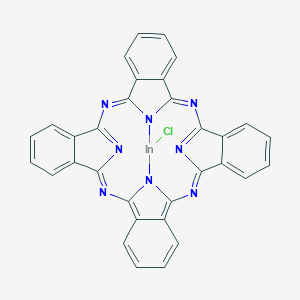

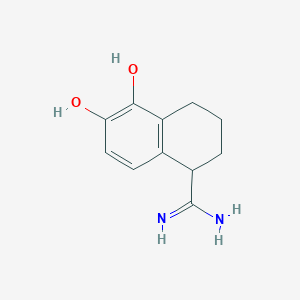
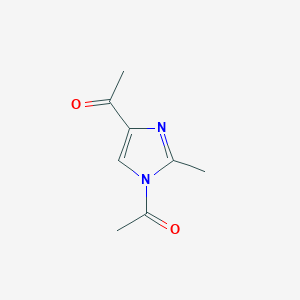
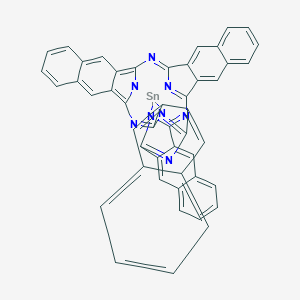
![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine](/img/structure/B12232.png)
